molecular formula C7H8IN B3370916 2-iodo-N-methylaniline CAS No. 57056-93-6

2-iodo-N-methylaniline

Cat. No. B3370916
CAS RN: 57056-93-6
M. Wt: 233.05 g/mol
InChI Key: WSLMOORTNOTZCO-UHFFFAOYSA-N
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Description

2-Iodo-N-methylaniline is a chemical compound with the molecular formula C7H8IN . It has an average mass of 233.050 Da and a monoisotopic mass of 232.970139 Da .


Molecular Structure Analysis

The molecular structure of 2-iodo-N-methylaniline consists of a benzene ring with an iodine atom and a methylamine group attached to it .


Physical And Chemical Properties Analysis

2-Iodo-N-methylaniline has a molecular weight of 233.04959 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

  • 2-iodo-N-methylaniline is utilized in the synthesis of various compounds. For instance, it is involved in the synthesis of 2,6-diiodo-4-methylaniline, a process optimized for higher yield and cost-effectiveness, indicating its potential in the production of iodo substituent aniline complexes (Kou Xiao-yan, 2011).
  • It plays a role in the formation of vividly red crystals in molecular complexes combining 4-iodo-2-methylaniline with dinitrobenzoic acids, showcasing its application in creating colored compounds (Jones, Wilson, & Thomas, 2014).
  • 2-iodo-N-methylaniline serves as a substrate in palladium-catalyzed carbonylation, leading to various synthesized compounds, highlighting its versatility in chemical reactions (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).
  • It is involved in regioselective dearomatization processes, as seen in studies treating 2-methylanilines with λ5-iodane reagents, emphasizing its role in advanced chemical synthesis (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Experimental and Applied Chemistry

  • In experimental chemistry, 2-iodo-N-methylaniline has been used in the synthesis of indoline derivatives through light-induced radical cyclization, an innovative approach in green chemistry and organic synthesis (Li, Zhao, Xia, Du, & Han, 2021).
  • It is a key reagent in the preparation of azidoiodinanes, contributing to the study of stable crystalline compounds and expanding the understanding of polyvalent iodine chemistry (Zhdankin, Krasutsky, Kuehl, Simonsen, Woodward, Mismash, & Bolz, 1996).
  • The compound is involved in homogeneous catalytic aminocarbonylation, illustrating its significance in synthesizing complex organic molecules, including those relevant to pharmaceutical research (Müller, Péczely, Skoda‐Földes, Takács, Kokotos, Bellis, & Kollár, 2005).

Polymer Science and Material Chemistry

  • 2-iodo-N-methylaniline contributes to the study of electroactive polymers, as seen in its use in the electropolymerization of 2-methylaniline, leading to insights into polymer electronic structures and applications (D'aprano, Leclerc, & Zotti, 1992).

Safety and Hazards

While specific safety data for 2-iodo-N-methylaniline was not found, safety data for related compounds suggest that precautions should be taken when handling these types of chemicals. They may be toxic if swallowed, cause skin irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-iodo-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLMOORTNOTZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452652
Record name 2-iodo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-methylaniline

CAS RN

57056-93-6
Record name 2-iodo-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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